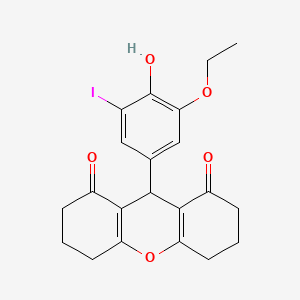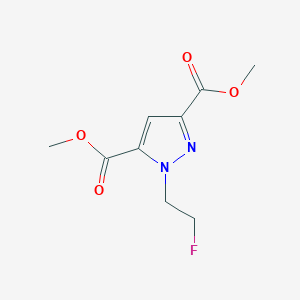
5-Fluoro-2-(2'-methyl-1H,2'H-3,3'-bipyrazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is a synthetic organic compound with the molecular formula C13H12FN5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline typically involves the following steps:
Formation of the Bipyrazolyl Intermediate: The initial step involves the synthesis of the bipyrazolyl intermediate. This can be achieved by reacting 2-methylpyrazole with a suitable halogenated pyrazole under basic conditions.
Coupling with Fluoroaniline: The bipyrazolyl intermediate is then coupled with 5-fluoro-2-nitroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction is typically carried out in the presence of a base like potassium carbonate and a palladium catalyst in a solvent such as dimethylformamide (DMF).
Reduction of Nitro Group: The final step involves the reduction of the nitro group to an amine, which can be achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for cost, yield, and safety. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aniline derivatives.
Substitution: Substituted aniline derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry
In chemistry, 5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of fluorinated anilines on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, derivatives of this compound could be explored for their potential pharmacological activities. Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making them attractive candidates for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, that benefit from the unique properties imparted by the fluorine and bipyrazolyl groups.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the bipyrazolyl group can provide additional interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)benzene: Similar structure but lacks the aniline moiety.
2-(2’-Methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline: Similar structure but lacks the fluorine atom.
5-Fluoro-2-(1H-pyrazol-1-yl)aniline: Similar structure but with a single pyrazole ring.
Uniqueness
5-Fluoro-2-(2’-methyl-1H,2’H-3,3’-bipyrazol-1-yl)aniline is unique due to the combination of the fluorine atom, bipyrazolyl group, and aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12FN5 |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
5-fluoro-2-[3-(2-methylpyrazol-3-yl)pyrazol-1-yl]aniline |
InChI |
InChI=1S/C13H12FN5/c1-18-13(4-6-16-18)11-5-7-19(17-11)12-3-2-9(14)8-10(12)15/h2-8H,15H2,1H3 |
InChI Key |
RHOKGUDXRQLDCN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,4-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10905437.png)
![6-methyl-3-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,2,4-triazin-5(4H)-one](/img/structure/B10905445.png)
![(1E)-1-[3-bromo-5-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(4-bromophenyl)hydrazine](/img/structure/B10905448.png)
![N-(2-carbamoylphenyl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10905456.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(4,6-dimethylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10905461.png)


![Methyl 6-cyclopropyl-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)isoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B10905475.png)

![methyl 1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10905481.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-[4-(dimethylamino)benzylidene]-2-furohydrazide](/img/structure/B10905494.png)
![Ethyl 2-(3-cyclopropyl-4-(difluoromethyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate](/img/structure/B10905503.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-2-[(4-iodophenyl)amino]butanehydrazide](/img/structure/B10905522.png)
